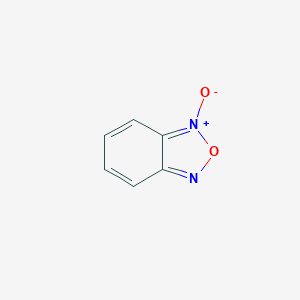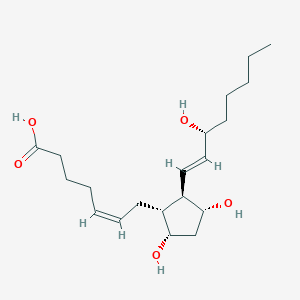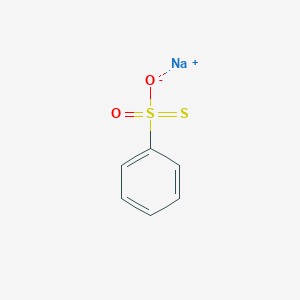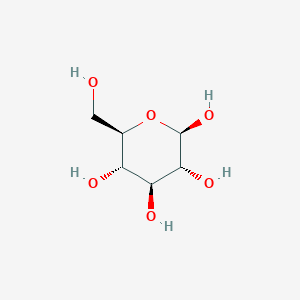
4-Hydroxyquinoline-2-carboxylic acid hydrate
Overview
Description
- Kynurenic acid (KYNA or KYN) is a product of the normal metabolism of the amino acid L-tryptophan.
- Discovered in 1853 by the German chemist Justus von Liebig in dog urine, it was apparently named after this context .
- KYNA possesses neuroactive activity and acts as an antiexcitotoxic and anticonvulsant. It likely functions as an antagonist at excitatory amino acid receptors.
Mechanism of Action
Target of Action
4-Hydroxyquinoline-2-carboxylic acid hydrate is a broad-spectrum excitatory amino acid antagonist . It primarily targets excitatory amino acid receptors, which play a crucial role in the transmission of excitatory signals in the central nervous system .
Mode of Action
This compound acts as an antiexcitotoxic and anticonvulsant . Antiexcitotoxicity refers to the prevention of damage to nerve cells caused by excessive stimulation by neurotransmitters. As an anticonvulsant, it helps to reduce the frequency and severity of seizures .
Biochemical Pathways
Its role as an excitatory amino acid antagonist suggests that it may influence pathways involving glutamate, the primary excitatory neurotransmitter in the brain .
Pharmacokinetics
It is known to be soluble in hot ethanol and water, which may influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antiexcitotoxic and anticonvulsant properties. By antagonizing excitatory amino acid receptors, it can help to prevent neuronal damage and reduce the occurrence of seizures .
Action Environment
Biochemical Analysis
Cellular Effects
The compound is known to have antiexcitotoxic and anticonvulsant effects This suggests that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
- KYNA is synthesized through a kynurenine intermediate by kynurenine aminotransferases (KATs) .
- Industrial production methods involve the enzymatic conversion of L-kynurenine to KYNA.
Chemical Reactions Analysis
- KYNA undergoes several reactions:
- It acts as an antagonist at ionotropic AMPA, NMDA, and Kainate glutamate receptors.
- It is a noncompetitive antagonist at the glycine site of the NMDA receptor.
- KYNA also interacts with the α7 nicotinic acetylcholine receptor and serves as a ligand for the orphan G protein-coupled receptor GPR35.
- Common reagents and conditions vary based on the specific reactions.
Scientific Research Applications
- KYNA’s applications span various fields:
Neurobiology: Its role in neurophysiological processes and neuropathological conditions.
Medicine: Implications in tick-borne encephalitis, schizophrenia, and HIV-related illnesses.
Industry: Potential therapeutic use in neurobiological disorders.
Comparison with Similar Compounds
- KYNA’s uniqueness lies in its multifaceted interactions and neuroactive properties.
- Similar compounds include quinolinic acid and picolinic acid.
Properties
IUPAC Name |
4-oxo-1H-quinoline-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.H2O/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQSVWRLXGIOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345909-35-5 | |
| Record name | 4-Hydroxyquinoline-2-carboxylic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)





![(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B160339.png)
![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)



